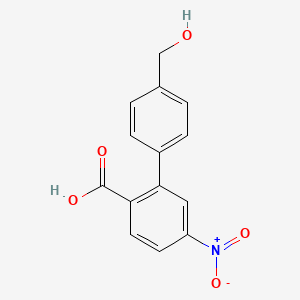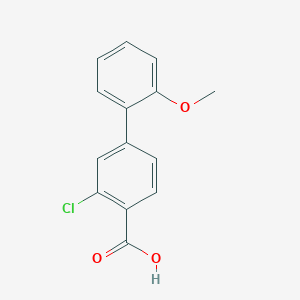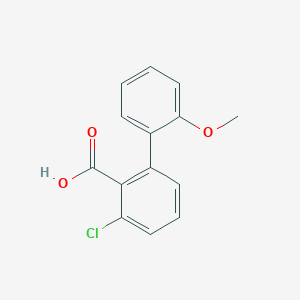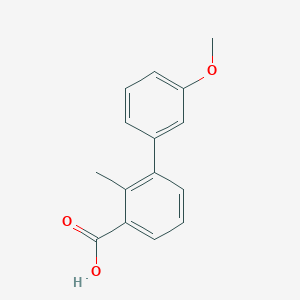
5-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%, also known as 5-Methoxy-3-methoxybenzoic acid (5M3MA) is a phenolic acid compound that has been studied for its potential applications in scientific research and laboratory experiments. 5M3MA is an aromatic compound that is structurally related to other phenolic acids and contains two methoxy groups. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 145-147°C.
Wirkmechanismus
The mechanism of action of 5M3MA is related to its ability to act as a substrate for various enzymes. The enzyme phenoloxidase is known to catalyze the oxidation of 5M3MA, which leads to the formation of a quinone, which can then be further oxidized to form a quinone-imine. This quinone-imine can then be further oxidized to form a quinone-imine-diol, which can then be further oxidized to form a quinone-imine-diol-aldehyde, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone. The quinone-imine-diol-aldehyde-quinone can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol. This quinone-imine-diol-aldehyde-quinone-imine-diol can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol-aldehyde, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol-aldehyde-quinone.
Biochemical and Physiological Effects
5M3MA has been studied for its potential biochemical and physiological effects. In animal studies, 5M3MA has been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. In addition, 5M3MA has been shown to possess anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that 5M3MA can inhibit the growth of certain types of cancer cells, including prostate cancer cells, and can induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
5M3MA has several advantages when used in laboratory experiments. It is an inexpensive and readily available compound, and its synthesis can be easily accomplished using the methods described above. In addition, 5M3MA is relatively stable, and its oxidation can be easily monitored. However, there are some limitations to its use. In particular, 5M3MA is not soluble in water, and its solubility in organic solvents is limited. Furthermore, its oxidation can be affected by the presence of other compounds, and its oxidation can be affected by the pH of the solution.
Zukünftige Richtungen
There are many potential future directions for the use of 5M3MA in scientific research. For example, it may be possible to use 5M3MA as a substrate for the synthesis of other compounds, such as polyphenols, which may have potential applications in medicine and agriculture. In addition, 5M3MA may be useful in the development of new drugs or drug delivery systems, as it has been shown to possess anti-inflammatory and anti-cancer properties. Furthermore, 5M3MA may be useful in the development of new materials, as its oxidation can be easily monitored. Finally, 5M3MA may be useful in the development of new analytical methods, as its oxidation can be used to measure the concentration of other compounds.
Synthesemethoden
5M3MA can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenol with acetic anhydride and is known as the Friedel-Crafts acylation method. In this method, 2-methoxyphenol is reacted with acetic anhydride in the presence of anhydrous aluminum chloride catalyst. The reaction yields 5M3MA, which can be purified by recrystallization. Other methods for the synthesis of 5M3MA include the reaction of 2-methoxyphenol with chloroacetic acid, the reaction of 2-methoxyphenol with acetic acid in the presence of sulfuric acid, and the reaction of 2-methoxyphenol with trifluoroacetic anhydride.
Wissenschaftliche Forschungsanwendungen
5M3MA has been studied for its potential applications in scientific research. It has been used as a substrate for the determination of enzyme activities, such as the activity of the enzyme phenoloxidase, which is involved in the degradation of phenolic compounds. 5M3MA has also been used as a model compound to study the mechanism of enzymatic oxidation of phenolic compounds. In addition, it has been used to study the binding of phenolic compounds to proteins and other molecules. Furthermore, 5M3MA has been used to study the metabolism of phenolic compounds in the body and to investigate the effects of environmental pollutants on the metabolism of phenolic compounds.
Eigenschaften
IUPAC Name |
3-methoxy-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-8-10(7-11(9-12)15(16)17)13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCLFQRYDHIUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689135 |
Source


|
| Record name | 2',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-78-4 |
Source


|
| Record name | 2',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














